N-(2-nitrobenzyl)aniline
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Overview
Description
N-(2-nitrobenzyl)aniline is an organic compound with the molecular formula C13H12N2O2 It consists of an aniline moiety substituted with a 2-nitrobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-nitrobenzyl)aniline can be synthesized through several methods. One common approach involves the nitration of benzyl aniline, followed by reduction. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group onto the benzyl ring. The reaction is carried out under controlled temperature conditions to prevent over-nitration .
Another method involves the direct nucleophilic substitution of a halogenated benzyl aniline with a nitro group. This reaction usually requires high temperatures and/or high pressures to achieve high yields .
Industrial Production Methods
Industrial production of this compound often employs the nitration-reduction pathway due to its efficiency and cost-effectiveness. The process involves large-scale nitration of benzyl aniline, followed by catalytic reduction using hydrogen gas in the presence of a metal catalyst such as palladium or platinum .
Chemical Reactions Analysis
Types of Reactions
N-(2-nitrobenzyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso or nitro derivatives under specific conditions.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium or platinum catalyst, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Reduction: N-(2-aminobenzyl)aniline.
Oxidation: N-(2-nitrosobenzyl)aniline, N-(2,4-dinitrobenzyl)aniline.
Substitution: Various halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-(2-nitrobenzyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-nitrobenzyl)aniline depends on the specific application. In reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the catalyst. In biological systems, the compound may interact with specific enzymes or receptors, leading to changes in cellular activities .
Comparison with Similar Compounds
N-(2-nitrobenzyl)aniline can be compared with other nitrobenzyl aniline derivatives, such as:
- N-(3-nitrobenzyl)aniline
- N-(4-nitrobenzyl)aniline
- 2-iodo-N-(2-nitrobenzyl)aniline
- 4-iodo-N-(4-nitrobenzyl)aniline
These compounds share similar structural features but differ in the position of the nitro group or the presence of additional substituents. The unique positioning of the nitro group in this compound influences its reactivity and interaction with other molecules, making it distinct from its isomers .
Properties
IUPAC Name |
N-[(2-nitrophenyl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-15(17)13-9-5-4-6-11(13)10-14-12-7-2-1-3-8-12/h1-9,14H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNDTDFMUIYCKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401031612 |
Source
|
Record name | N-(2-Nitrobenzyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401031612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33331-19-0 |
Source
|
Record name | N-(2-Nitrobenzyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401031612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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